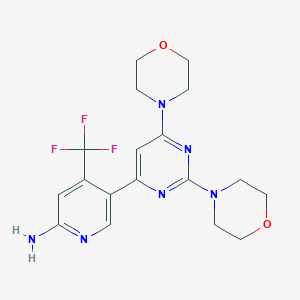

Buparlisib

Cat. No. B177719

Key on ui cas rn:

1202777-78-3

M. Wt: 410.4 g/mol

InChI Key: CWHUFRVAEUJCEF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08563549B2

Procedure details

Argon gas was bubbled through a heterogeneous mixture of 2,4-dimorpholino-6-chloropyrimidine (4.1 g, 14.3 mmol) and 4-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (16.5 g, 57.3 mmol) in 1,2-dimethoxyethane and 2M Na2CO3 (3:1) for 20 minutes. 1,1′-Bis(diphenylphosphino)ferrocene palladium(II) chloride (292 mg, 0.36 mmol) was added and the high pressure glass vessel containing the mixture was sealed. The reaction mixture was then heated at 90° C. for 15 hours, cooled and diluted with EtOAc (300 mL). The organic solution was washed with 300 mL of a mixture of water: Na2CO3(sat.):NH4OH(conc.)=5:4:1, then NH4Cl(sat.), and brine (2×), dried over Na2SO4, filtered and concentrated. The crude material was purified by SiO2 chromatography (50-90% EtOAc/hexanes with 0.1% TEA) resulting in 5.62 g (95%) of 4-(trifluoromethyl)-5-(2,6-dimorpholinopyrimidin-4-yl)pyridin-2-amine as an off-white solid. LCMS (m/z): 411.3 (MH+); 1H NMR (CDCl3): δ 8.27 (s, 1H), 6.78 (s, 1H), 5.97 (s, 1H), 4.77 (bs, 2H), 3.59-3.80 (m, 12H), 3.58-3.61 (m, 4H).

Quantity

16.5 g

Type

reactant

Reaction Step One

Quantity

292 mg

Type

catalyst

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[N:12]=[C:11]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)[CH:10]=[C:9](Cl)[N:8]=2)[CH2:3][CH2:2]1.[F:20][C:21]([F:39])([F:38])[C:22]1[C:27](B2OC(C)(C)C(C)(C)O2)=[CH:26][N:25]=[C:24]([NH2:37])[CH:23]=1>COCCOC.C([O-])([O-])=O.[Na+].[Na+].CCOC(C)=O.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[F:39][C:21]([F:20])([F:38])[C:22]1[C:27]([C:9]2[CH:10]=[C:11]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)[N:12]=[C:7]([N:4]3[CH2:5][CH2:6][O:1][CH2:2][CH2:3]3)[N:8]=2)=[CH:26][N:25]=[C:24]([NH2:37])[CH:23]=1 |f:3.4.5,7.8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.1 g

|

|

Type

|

reactant

|

|

Smiles

|

O1CCN(CC1)C1=NC(=CC(=N1)N1CCOCC1)Cl

|

|

Name

|

|

|

Quantity

|

16.5 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C1=CC(=NC=C1B1OC(C(O1)(C)C)(C)C)N)(F)F

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

292 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd](Cl)Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the high pressure glass vessel containing the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic solution was washed with 300 mL of a mixture of water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Na2CO3(sat.):NH4OH(conc.)=5:4:1, then NH4Cl(sat.), and brine (2×), dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude material was purified by SiO2 chromatography (50-90% EtOAc/hexanes with 0.1% TEA)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in 5.62 g (95%) of 4-(trifluoromethyl)-5-(2,6-dimorpholinopyrimidin-4-yl)pyridin-2-amine as an off-white solid

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC(C1=CC(=NC=C1C1=NC(=NC(=C1)N1CCOCC1)N1CCOCC1)N)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |